molecular formula C16H19N8Na2O8P B12364632 3'-L-histidyl-AMP (disodium)

3'-L-histidyl-AMP (disodium)

Cat. No.: B12364632
M. Wt: 528.32 g/mol
InChI Key: ZSIDXKBGMNAAJV-MBNYKHLNSA-L
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Description

3'-L-Histidyl-AMP (disodium) is a nucleotide-amino acid conjugate comprising adenosine monophosphate (AMP) linked to L-histidine at the 3' position of the ribose sugar, with two sodium ions as counterions. This compound plays a critical role in enzymatic reactions, particularly in aminoacylation processes mediated by histidyl-tRNA synthetase (HisRS). During tRNA charging, histidine is activated via ATP to form histidyl-adenylate (3'-L-histidyl-AMP), which is subsequently transferred to tRNA. The disodium salt form enhances solubility and stability, making it suitable for biochemical studies under physiological conditions.

Key structural features include:

  • Molecular formula: C₁₆H₂₁N₆O₈P·2Na (exact formula may vary based on hydration).
  • Functional groups: A purine base (adenine), ribose sugar, phosphate group, and L-histidine side chain.
  • Role: Intermediate in tRNAHis biosynthesis, critical for genetic translation fidelity.

Properties

Molecular Formula

C16H19N8Na2O8P

Molecular Weight

528.32 g/mol

IUPAC Name

disodium;[(2R,3S,4R,5R)-3-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]oxy-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C16H21N8O8P.2Na/c17-8(1-7-2-19-4-20-7)16(26)32-12-9(3-30-33(27,28)29)31-15(11(12)25)24-6-23-10-13(18)21-5-22-14(10)24;;/h2,4-6,8-9,11-12,15,25H,1,3,17H2,(H,19,20)(H2,18,21,22)(H2,27,28,29);;/q;2*+1/p-2/t8-,9+,11+,12+,15+;;/m0../s1

InChI Key

ZSIDXKBGMNAAJV-MBNYKHLNSA-L

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=NC4=C(N=CN=C43)N)COP(=O)([O-])[O-])N.[Na+].[Na+]

Canonical SMILES

C1=C(NC=N1)CC(C(=O)OC2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)COP(=O)([O-])[O-])N.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-L-histidyl-AMP (disodium) involves the esterification of the carboxy group of L-histidine with the 3’-hydroxy group of AMP . This reaction typically requires the presence of a coupling agent and a base to facilitate the esterification process. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of 3’-L-histidyl-AMP (disodium) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and high yield. The product is then purified using techniques such as crystallization or chromatography to achieve the required purity for research applications .

Chemical Reactions Analysis

Types of Reactions

3’-L-histidyl-AMP (disodium) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds .

Scientific Research Applications

3’-L-histidyl-AMP (disodium) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3’-L-histidyl-AMP (disodium) involves its ability to modify nucleosides. This modification can affect the structure and function of DNA and RNA, influencing various biological processes. The compound interacts with molecular targets such as nucleic acids and enzymes involved in nucleoside metabolism. The pathways involved include nucleoside synthesis and degradation, as well as signal transduction pathways related to nucleoside function .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key differences between 3'-L-histidyl-AMP (disodium) and structurally or functionally related compounds:

Compound Structure Molecular Formula Biological Role Synthesis Method Applications Key References
3'-L-Histidyl-AMP (disodium) AMP linked to L-histidine at 3'-ribose, disodium salt C₁₆H₂₁N₆O₈P·2Na tRNA charging intermediate Enzymatic (HisRS + histidine, ATP) Enzyme mechanism studies
5'-Adenylic Acid (5'-AMP) AMP with phosphate at 5'-ribose C₁₀H₁₄N₅O₇P Energy metabolism, signaling (e.g., cAMP) Chemical synthesis (phosphorylation of adenosine) Metabolic research, drug delivery
2'-Deoxyadenosine 5'-monophosphate (dAMP) Deoxyribose sugar, phosphate at 5' position C₁₀H₁₄N₅O₆P DNA synthesis Chemical synthesis (DCC, triethylamine in tert-butanol/water) Molecular biology, DNA sequencing
3'-AMP AMP with phosphate at 3'-ribose C₁₀H₁₄N₅O₇P RNA processing, signaling Enzymatic cleavage of RNA RNA metabolism studies
[L-Phe3]AM-Toxin II Cyclic tetrapeptide with modified phenylalanine C₃₂H₄₀N₄O₈ Phytotoxic activity Solid-phase peptide synthesis (EDCI, CuCl for dehydroalanine) Plant pathology research
3-Methylhistidine Histidine derivative with methyl group at N3 C₇H₁₁N₃O₂ Biomarker for muscle protein degradation Chemical methylation of histidine Clinical diagnostics

Key Differentiators

Phosphate Position :

  • 3'-L-Histidyl-AMP has a phosphate at the 3' ribose position, unlike 5'-AMP or dAMP. This affects its role in tRNA charging versus energy signaling (5'-AMP) or DNA synthesis (dAMP).
  • 3'-AMP, while structurally similar, lacks the histidine moiety and is involved in RNA processing.

Amino Acid Conjugation: The L-histidine group distinguishes 3'-L-histidyl-AMP from non-conjugated AMP derivatives. Analogous compounds like [L-Phe3]AM-Toxin II incorporate modified amino acids but function as phytotoxins rather than enzyme intermediates.

Synthesis Methods :

  • Enzymatic synthesis (HisRS) is unique to 3'-L-histidyl-AMP, whereas dAMP and peptide analogs rely on chemical reagents like DCC or EDCI.

Disodium Salt Properties: The disodium form improves solubility and shelf life compared to non-salt forms, similar to disodium phosphate derivatives.

Q & A

Q. How can researchers validate the specificity of 3'-L-histidyl-AMP (disodium) in enzyme inhibition assays?

  • Methodological Answer :
  • Kinetic Analysis : Perform Lineweaver-Burk plots to determine inhibition modality (competitive vs. noncompetitive) using varying substrate concentrations .
  • Mutagenesis : Engineer catalytically inactive enzyme mutants (e.g., D307A in diadenylate cyclases) to confirm target engagement .
  • SPR Biosensors : Measure binding kinetics (kₐₙ/kₒff) to purified enzymes, ensuring Rmax values align with theoretical stoichiometry .

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